5-Bromo-3-methylisoxazole

説明

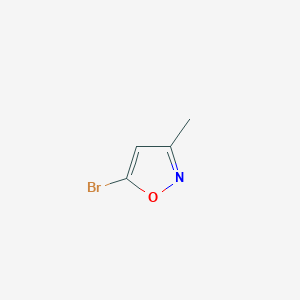

Structure

2D Structure

特性

IUPAC Name |

5-bromo-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVASSBEDDEYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696184 | |

| Record name | 5-Bromo-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-26-2 | |

| Record name | 5-Bromo-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Bromo 3 Methylisoxazole

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a pivotal reaction for the functionalization of heterocyclic compounds, including 5-bromo-3-methylisoxazole. This reaction typically involves the treatment of the bromo-substituted isoxazole (B147169) with an organolithium reagent, such as n-butyllithium (n-BuLi), to replace the bromine atom with a lithium atom. wikipedia.org This process generates a highly reactive lithiated intermediate that can then be quenched with various electrophiles to introduce a wide array of functional groups onto the isoxazole ring.

The rate of halogen-lithium exchange is generally rapid and follows the trend of I > Br > Cl for the halogen leaving group. wikipedia.org The reaction is kinetically controlled, and its efficiency is influenced by the stability of the resulting carbanion intermediate. wikipedia.org For this compound, the exchange occurs at the C5 position, yielding 3-methylisoxazol-5-yl-lithium. This intermediate is a versatile synthon for further chemical transformations.

The presence of substituents on the heterocyclic ring can significantly influence the outcome of the halogen-lithium exchange. For instance, in some bromoheterocycles with acidic protons, a combination of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can be employed to achieve selective bromine-metal exchange under non-cryogenic conditions. nih.gov This approach circumvents issues of intermolecular quenching that can occur when using alkyllithium reagents alone. nih.gov

It's important to note that while halogen-lithium exchange is a powerful tool, competing reactions can occur. For example, attempts to perform this exchange on 5-bromo-1-methylimidazole with n-butyllithium were unsuccessful. rsc.org The success of the reaction is contingent on the specific substrate and reaction conditions.

| Reagent System | Substrate Type | Conditions | Outcome |

| n-BuLi | Aryl/Heteroaryl Halides | Typically low temperatures (e.g., -78 °C) | Formation of lithiated species |

| i-PrMgCl / n-BuLi | Bromoheterocycles with acidic protons | Non-cryogenic (e.g., -20 °C to 0 °C) | Selective bromo-metal exchange |

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of this compound renders the carbon atom susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. evitachem.com This reactivity is a cornerstone of its utility in synthetic chemistry.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, the reaction of this compound with an appropriate amine can yield 5-amino-3-methylisoxazole (B44965) derivatives. Similarly, reaction with a thiol can introduce a sulfur-containing substituent at the C5 position.

The isoxazole ring itself is electron-deficient, which can facilitate nucleophilic substitution reactions at the C5 position. The presence of the bromine atom further enhances the electrophilicity of this position. The general mechanism for these reactions involves the attack of the nucleophile on the electrophilic carbon atom bearing the bromine, leading to a transition state and subsequent departure of the bromide leaving group. pressbooks.pub

Electrophilic Aromatic Substitution on the Isoxazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. numberanalytics.com However, for electron-deficient heterocyclic systems like isoxazoles, these reactions are generally less facile compared to electron-rich aromatic rings such as benzene. The isoxazole ring's heteroatoms (nitrogen and oxygen) are electron-withdrawing, which deactivates the ring towards electrophilic attack.

Despite this deactivation, electrophilic substitution on the isoxazole ring can occur under specific conditions. The regioselectivity of the substitution is governed by the electronic properties of the ring and any existing substituents. For five-membered heterocyclic rings, substitution typically occurs at positions that maximize the stability of the intermediate carbocation (arenium ion) through resonance. organicchemistrytutor.com In the case of 3-methylisoxazole (B1582632), the C4 position is generally the most favored site for electrophilic attack. However, the presence of the bromine at C5 in this compound would direct incoming electrophiles, though the deactivated nature of the ring remains a significant factor.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. mnstate.edu For instance, bromination of an isoxazole ring can be achieved using N-bromosuccinimide (NBS). vulcanchem.com The reaction proceeds via an electrophilic substitution mechanism where the bromonium ion attacks the electron-rich position of the ring.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the bromine atom serving as a leaving group. vulcanchem.com These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netuzh.chnih.gov This reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net this compound can be coupled with various boronic acids to generate 5-aryl- or 5-heteroaryl-3-methylisoxazoles. a2bchem.com

The Stille coupling utilizes an organotin compound as the coupling partner. For example, 3-substituted 5-(tributylstannyl)isoxazoles can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions. researchgate.net

While there are fewer documented examples of cross-coupling reactions with isoxazoles compared to other azoles like oxazoles, the existing literature demonstrates their feasibility and importance in constructing complex molecular architectures. researchgate.net

| Coupling Reaction | Organometallic Reagent | Catalyst/Base System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base (e.g., K₃PO₄) | C-C |

| Stille | Organostannane | Pd catalyst | C-C |

| Kumada | Grignard reagent | Pd or Ni catalyst | C-C |

| Hiyama | Organosilane | Pd catalyst, Activator (e.g., F⁻) | C-C |

Reactions Involving the Methyl Group

The methyl group at the C3 position of this compound can also participate in various chemical reactions. One notable reaction is lateral metalation, which involves the deprotonation of the methyl group using a strong base like n-butyllithium. cdnsciencepub.com This generates a lithiated species that can react with electrophiles. For instance, reaction with carbon dioxide would lead to the formation of (5-bromo-isoxazol-3-yl)-acetic acid.

The acidity of the methyl protons is influenced by the electron-withdrawing nature of the isoxazole ring. cdnsciencepub.com This facilitates the deprotonation and subsequent functionalization of the methyl group.

Ring-Opening and Rearrangement Reactions

Isoxazole rings can undergo ring-opening and rearrangement reactions under specific conditions, often initiated by heat, light, or chemical reagents. vulcanchem.comchim.it These transformations can lead to the formation of other heterocyclic systems or acyclic compounds.

One common type of rearrangement is the Boulton-Katritzky rearrangement, which is prevalent in azole systems containing an O-N bond. chim.it These reactions typically involve the cleavage of the weak N-O bond. chim.it For example, under certain conditions, isoxazoles can be converted to other heterocycles like pyrazoles or triazoles. researchgate.net Rhodium-catalyzed reactions of isoxazoles with diazo compounds can also lead to ring expansion, forming 4H-1,3-oxazines. nih.gov

5 Bromo 3 Methylisoxazole As a Versatile Synthetic Building Block

Precursor in Complex Heterocycle Synthesis

The strategic placement of the bromine atom on the 5-Bromo-3-methylisoxazole ring allows for its elaboration into a variety of other functional groups, which in turn serve as precursors for the synthesis of complex heterocyclic structures. This compound is particularly instrumental in building both fused and spirocyclic systems, as well as in transformations that alter the core isoxazole (B147169) ring itself.

This compound is a valuable precursor for creating fused heterocyclic systems, often by first converting it into a more reactive intermediate such as an amine. A key transformation involves the nucleophilic substitution of the bromine atom. For instance, reacting this compound with potassium phthalimide (B116566) in dimethylformamide (DMF) yields 5-phthalimidomethyl-3-methylisoxazole, which can then be hydrolyzed with hydrazine (B178648) hydrate (B1144303) to produce 5-aminomethyl-3-methylisoxazole. This resulting amine is a crucial building block for further cyclization reactions.

This amino-isoxazole intermediate can then participate in multicomponent reactions to form complex fused systems. Research has shown that 3-amino-5-methylisoxazole (B124983) (a closely related amine) reacts with aryl aldehydes and dimedone under microwave irradiation to produce 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones in high yields. researchgate.net This highlights a powerful strategy where the isoxazole unit, derived from the bromo-precursor, is annulated with other rings to create polycyclic scaffolds of pharmaceutical interest. researchgate.net

The synthesis of spiro compounds, which contain two rings linked by a single atom, is another area where isoxazole derivatives are employed. tandfonline.comdntb.gov.ua One-pot, three-component reactions involving an isoxazole amine, an isatin (B1672199) derivative, and a 1,3-dicarbonyl compound can generate complex spirooxindoles. tandfonline.comresearchgate.net For example, the reaction between 3-amino-5-methylisoxazole, substituted isatins, and mercaptoacetic acid, catalyzed by p-toluenesulfonic acid, yields novel spiro indolinyl isoxazolo[2,3-c] tandfonline.comCurrent time information in Bangalore, IN.smolecule.comthiadiazepinones. researchgate.net Similarly, ultrasonic-assisted synthesis using isatin, 3-methylisoxazol-5-amine, and 1,3-indandione (B147059) produces spiro derivatives efficiently. tandfonline.com

| Precursor | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 3-Amino-5-methylisoxazole | Aryl aldehyde, Dimedone | Microwave, Ethanoic acid-ethylacetate | Isoxazolo[5,4-b]quinolinones | researchgate.net |

| 3-Amino-5-methylisoxazole | Isatin, Mercaptoacetic acid | p-Toluenesulfonic acid | Spiro indolinyl isoxazolo[2,3-c] tandfonline.comCurrent time information in Bangalore, IN.smolecule.comthiadiazepinones | researchgate.net |

| 3-Methylisoxazol-5-amine | Isatin, 1,3-Indandione | Camphor-10-sulfonic acid, Ultrasound | Spirooxindoles | tandfonline.com |

The isoxazole ring is not merely a static scaffold but can undergo fascinating transformations into other heterocyclic systems. The inherent strain of the N-O bond makes it susceptible to cleavage under various conditions, enabling rearrangements and ring-opening/cyclization cascades. This allows for the conversion of isoxazoles into other valuable heterocycles like pyrroles and pyridines. mdpi.com

One established pathway involves the isomerization of isoxazoles to pyrrolinones. mdpi.com For example, heating 1,3-oxazines, which can be formed from isoxazoles, can lead to a cascade of transformations resulting in pyrrolinone structures. mdpi.com More directly, rhodium-catalyzed reactions of 5-alkoxyisoxazoles can lead to the formation of pyrazinoindoles, demonstrating the versatility of the isoxazole core in complex heterocyclic synthesis. mdpi.com

Furthermore, isoxazoles can serve as dienes in inverse electron-demand hetero-Diels-Alder reactions. When treated with enamines in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), isoxazoles undergo a [4+2] cycloaddition followed by a series of steps to yield highly substituted pyridines. researchgate.net This transformation is highly regioselective and tolerates a variety of functional groups, making it a powerful tool for pyridine (B92270) synthesis. researchgate.net Although these examples may use differently substituted isoxazoles, the underlying reactivity of the isoxazole ring suggests that this compound could be a suitable substrate for similar transformations, leading to functionalized pyrroles and pyridines.

Integration into Pharmaceutically Relevant Scaffolds

The isoxazole motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds. rsc.org this compound serves as a crucial starting material for accessing these valuable structures. biosynth.com Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. smolecule.comrsc.org

A significant application is in the synthesis of bronchodilators. For example, 3-bromo-5-acetyl-isoxazole is a key intermediate in the preparation of Broxaterol. google.comgoogle.com This intermediate can be synthesized from this compound, demonstrating a direct link from the building block to a pharmaceutically active agent. The isoxazole ring's ability to act as a bioisostere for other functional groups, coupled with its metabolic stability, makes it a desirable feature in drug design.

Furthermore, derivatives such as 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid are used as intermediates in the synthesis of pharmaceuticals being investigated for anti-inflammatory and antifungal properties. lookchem.com The development of novel anticancer agents has also utilized isoxazole scaffolds. For instance, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which incorporate a bromo-substituted core, have shown potent anticancer activity against breast cancer cell lines by inhibiting VEGFR-2 and inducing apoptosis. mdpi.com

| Precursor/Intermediate | Target Compound Class/Example | Therapeutic Area | Reference |

|---|---|---|---|

| 3-Bromo-5-acetyl-isoxazole | Broxaterol | Bronchodilator | google.comgoogle.com |

| 5-(4-Bromo-phenyl)-3-methylisoxazole-4-carboxylic acid | Pharmaceutical Intermediates | Anti-inflammatory, Antifungal | lookchem.com |

| 1-Benzyl-5-bromoindolin-2-one scaffold | Thiazole-bearing hydrazonoindolin-2-ones | Anticancer (Breast Cancer) | mdpi.com |

| 3-Bromo-5-(chloromethyl)isoxazole | Isoxazole derivatives | Anticancer (Prostate Cancer) |

Utility in Agrochemical Development

The isoxazole ring is also a prominent feature in many modern agrochemicals. This compound and its derivatives are key building blocks in the synthesis of compounds with potent herbicidal, fungicidal, and insecticidal properties. lookchem.com

One of the most notable examples is the synthesis of the commercial fungicide and phytoregulating agent, Hymexazol (3-hydroxy-5-methyl-isoxazole). This compound can be readily prepared from 3-bromo-5-methyl-isoxazole, showcasing a direct and industrially relevant application. google.com The process involves the reaction of dibromoformaldoxime with propyne (B1212725) to yield 3-bromo-5-methyl-isoxazole, which is then converted to the final product. google.com

Beyond this, related structures have shown significant promise. 3-Bromo-5-(chloromethyl)isoxazole, a close analogue, has demonstrated both insecticidal and fungicidal activity in field trials. More complex structures built upon the isoxazole core have also been developed. A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized and evaluated for their herbicidal activities. nih.gov The synthetic route for these compounds starts with the formation of a 4-acetyl-3-arylisoxazole, which can be derived from precursors like this compound, followed by bromination and subsequent ring formation to build the final, complex molecule. nih.gov These examples underscore the compound's role in creating effective crop protection agents. lookchem.com

Development of Advanced Materials and Specialty Chemicals

In addition to its roles in life sciences, this compound serves as an intermediate for the production of specialty chemicals and advanced materials. biosynth.com The unique electronic and structural properties of the isoxazole ring can be harnessed to create polymers and other materials with desirable characteristics.

Research has shown that isoxazole derivatives can be incorporated into polymer backbones to enhance their physical properties. For example, 3-Bromo-5-(chloromethyl)isoxazole has been used in the synthesis of polymers with improved thermal stability. The heterocyclic ring contributes to the rigidity and stability of the polymer chain. The presence of the bromine atom on this compound provides a reactive site for polymerization or for grafting onto other materials through cross-coupling reactions. smolecule.com

The molecule is also a building block for other specialty chemicals. Its conversion to compounds like 3-methylisoxazole-5-carbonitrile (B1320823) opens up further synthetic possibilities, as the nitrile group can be transformed into various other functionalities. chemscene.com These derived compounds have potential applications in the synthesis of dyes, electronic materials, and other high-value chemical products. smolecule.comcymitquimica.com The versatility of this compound makes it a valuable component in the toolbox of chemists working in materials science.

Advanced Spectroscopic Characterization of 5 Bromo 3 Methylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR spectroscopy of isoxazole (B147169) derivatives allows for the precise determination of the position and environment of hydrogen atoms. In 3,5-disubstituted isoxazoles, the chemical shift of the proton at the C-4 position is particularly sensitive to the electronic effects of the substituents at C-3 and C-5. unifi.it

For 5-Bromo-3-methylisoxazole, the methyl protons (–CH₃) typically appear as a singlet in the upfield region of the spectrum, generally between δ 2.0 and 2.5 ppm. sciarena.com The exact chemical shift is influenced by the solvent and the presence of other functional groups. The proton on the isoxazole ring (H-4) is expected to resonate further downfield, often observed as a singlet around δ 6.0-6.6 ppm, due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms and the bromine atom. sciarena.com The electronegativity of nearby atoms deshields the protons, causing them to resonate at higher chemical shifts (downfield). chemistrysteps.comlibretexts.orgwiley.com

Interactive Data Table: Typical ¹H NMR Chemical Shifts for Isoxazole Derivatives Press the button below to interact with the data.

Show/Hide ¹H NMR Data

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 3-CH₃ | 2.0 - 2.5 | Singlet |

| H-4 | 6.0 - 6.6 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, distinct signals are expected for each carbon atom due to their unique chemical environments. The carbon of the methyl group (3-CH₃) is typically found in the most upfield region of the spectrum, generally between δ 10-15 ppm. libretexts.org

The carbons of the isoxazole ring are significantly deshielded and appear further downfield. oregonstate.edu The C-3 and C-5 carbons, being bonded to heteroatoms, resonate at higher chemical shifts than the C-4 carbon. Typical ranges for isoxazole ring carbons are: C-3 (δ ~160 ppm), C-4 (δ ~100-110 ppm), and C-5 (δ ~170 ppm). The presence of the bromine atom at the C-5 position will further influence its chemical shift.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Isoxazole Derivatives Press the button below to interact with the data.

Show/Hide ¹³C NMR Data

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| 3-CH₃ | 10 - 15 |

| C-4 | 100 - 110 |

| C-3 | ~160 |

| C-5 | ~170 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Structural Elucidation

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining stereochemical relationships by identifying atoms that are close in space, rather than those connected through bonds. libretexts.org This is particularly useful for unambiguously assigning the structure of isomers where through-bond correlations (like those from COSY or HMBC) would be identical. unifi.itlibretexts.org

In the study of isoxazole derivatives, NOESY experiments can confirm spatial proximities. For example, a NOESY experiment on an N-methyl isoxazolium salt derived from a 3,5-disubstituted isoxazole showed correlations between the N⁺–CH₃ protons and the substituent at the C-3 position, confirming the regiochemistry of the parent molecule. unifi.it This through-space correlation provides definitive evidence of which substituent is located at the C-3 versus the C-5 position.

Gauge Independent Atomic Orbitals (GIAO) Method for NMR Chemical Shift Calculation

Computational chemistry provides a powerful complement to experimental spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method, often used within the framework of Density Functional Theory (DFT), is a reliable approach for calculating theoretical NMR chemical shifts. imist.ma This method calculates the nuclear magnetic shielding tensors, which can be converted to chemical shifts for comparison with experimental data. researchgate.net

The GIAO/DFT approach has been successfully applied to a wide range of heterocyclic compounds to predict ¹H and ¹³C chemical shifts with a high degree of accuracy. imist.ma By comparing the calculated shifts with experimental values, it is possible to confirm structural assignments, distinguish between isomers, and understand the electronic structure of molecules. rsc.org For complex molecules, the correlation between theoretical and experimental data can be a decisive factor in structural elucidation. imist.ma

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments

The vibrational spectrum of an isoxazole derivative is characterized by several key modes. The assignments of these bands can be supported by theoretical calculations, such as DFT. esisresearch.org

Key vibrational modes for a substituted isoxazole ring include:

C=N Stretching: This vibration typically appears in the region of 1500-1650 cm⁻¹.

C=C Stretching: The double bond within the ring gives rise to a stretching vibration, often observed around 1400-1500 cm⁻¹.

Ring Breathing Modes: These are collective vibrations of the entire ring system and are found at lower frequencies, typically in the 800-1200 cm⁻¹ region. researchgate.net

C-H Stretching: The stretching vibration of the hydrogen attached to the C-4 carbon appears above 3000 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

For 3,5-disubstituted isoxazoles, the absence of a carbonyl (C=O) peak around 1680 cm⁻¹ in the IR spectrum can confirm the successful cyclization reaction from a chalcone (B49325) precursor. researchgate.net The specific frequencies of these modes provide valuable information for confirming the presence of the isoxazole ring and its substitution pattern. researchgate.net

Interactive Data Table: General Vibrational Mode Assignments for Substituted Isoxazoles Press the button below to interact with the data.

Show/Hide Vibrational Data

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic/Heterocyclic) | >3000 |

| C=N Stretch | 1500 - 1650 |

| C=C Stretch | 1400 - 1500 |

| Ring Breathing Modes | 800 - 1200 |

| C-Br Stretch | 500 - 600 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the vibrational modes of a molecule. In this compound and its derivatives, the FT-IR spectrum is distinguished by several characteristic absorption bands corresponding to the vibrations of the isoxazole ring and its substituents.

The isoxazole ring itself presents a series of distinct vibrations. The C=N stretching vibration typically appears in the region of 1619–1622 cm⁻¹. nih.gov Stretching vibrations associated with the C=C bond within the aromatic ring are generally observed around 1573–1591 cm⁻¹. nih.gov The N-O bond stretching vibration is another key feature, often found in the 1431 cm⁻¹ region. nih.gov

Substituents on the isoxazole ring also give rise to characteristic peaks. The methyl group at the C3 position exhibits symmetric and asymmetric C-H stretching vibrations, which are typically observed just below 3000 cm⁻¹. The C-Br stretching vibration at the C5 position is expected in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹, although its intensity can be variable. Analysis of related brominated aromatic compounds can aid in the precise assignment of this band. researchgate.netijtsrd.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Methyl) | 2950-2850 | Medium |

| C=N Stretch (Isoxazole ring) | 1625-1610 | Medium to Strong |

| C=C Stretch (Isoxazole ring) | 1595-1570 | Medium to Strong |

| N-O Stretch (Isoxazole ring) | 1440-1420 | Medium |

| C-Br Stretch | 600-500 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the isoxazole ring.

The C=C and C=N stretching vibrations of the heterocyclic ring are typically strong and well-defined in the Raman spectrum. nih.gov The C-Br bond, being a relatively non-polar bond, often gives rise to a more intense signal in Raman spectroscopy compared to FT-IR, making FT-Raman a valuable tool for its identification. researchgate.net The vibrational modes of the methyl group are also readily observable. Detailed analysis, often supported by computational studies like Density Functional Theory (DFT), allows for the precise assignment of the observed Raman bands to specific molecular vibrations. nih.govdergipark.org.tr

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|

| C-H Stretch (Methyl) | 2950-2850 | Medium |

| C=N / C=C Ring Stretch | 1620-1550 | Strong |

| Ring Breathing Modes | 1000-800 | Strong |

| C-Br Stretch | 600-500 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula of this compound with high accuracy. The theoretical exact mass of this compound (C₄H₄BrNO) is 160.94763 Da. nih.gov HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to generate protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound, the ESI-MS spectrum would show a prominent ion cluster around m/z 161.95 and 163.95, corresponding to [C₄H₄⁷⁹BrNO+H]⁺ and [C₄H₄⁸¹BrNO+H]⁺.

By inducing fragmentation (tandem mass spectrometry or MS/MS), the structural connectivity can be investigated. The weak N-O bond in the isoxazole ring is susceptible to cleavage upon collision-induced dissociation. acs.org Predicted fragmentation pathways for the protonated molecule could include the loss of characteristic neutral fragments. The fragmentation pattern can be used to distinguish between different isomers. acs.org For instance, the fragmentation of a related compound, 3-Amino-5-methylisoxazole (B124983), shows characteristic losses that help identify the core structure. massbank.eu

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 161.9 / 163.9 | Protonated molecular ion showing bromine isotopic pattern |

| [M-CH₃CN+H]⁺ | 120.9 / 122.9 | Fragment from ring cleavage and loss of acetonitrile |

| [M-Br]⁺ | 82.0 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not widely reported, data from closely related derivatives, such as 5-bromo-3-(3-trifluoromethylphenyl)isoxazole, provide excellent models for its expected geometry. researchgate.net

The isoxazole ring is expected to be planar. The analysis of related structures reveals typical bond lengths and angles for the heterocyclic ring. These geometric parameters are crucial for understanding the electronic structure and reactivity of the molecule. Intermolecular interactions in the crystal lattice, such as halogen bonding involving the bromine atom, can also be identified, providing insight into the solid-state packing and properties of the material. researchgate.netmdpi.com

| Parameter | Expected Value |

|---|---|

| O1-N2 Bond Length | ~1.41 Å |

| N2-C3 Bond Length | ~1.31 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.34 Å |

| C5-O1 Bond Length | ~1.35 Å |

| C5-Br Bond Length | ~1.87 Å |

| O1-N2-C3 Bond Angle | ~109° |

| N2-C3-C4 Bond Angle | ~113° |

Compound Index

| Compound Name |

|---|

| 3-Amino-5-methylisoxazole |

| 5-Bromo-3-(3-trifluoromethylphenyl)isoxazole |

| This compound |

| 5-bromo-salicylic acid |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

Computational Chemistry and Theoretical Studies on 5 Bromo 3 Methylisoxazole

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT study of 5-Bromo-3-methylisoxazole would provide fundamental insights into its properties.

Optimized Geometry and Structural Parameters

This analysis would determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting data would be presented in a table of bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation would confirm that the structure is a true energy minimum and predict its infrared (IR) and Raman spectra. The computed vibrational modes would be assigned to specific molecular motions (e.g., C-H stretch, C=N stretch).

Electronic Properties (HOMO-LUMO Analysis, Frontier Molecular Orbitals)

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. A lower HOMO-LUMO gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), providing a guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines the delocalization of electron density between orbitals, providing a detailed picture of bonding and intramolecular interactions. It quantifies charge transfer between donor (filled) and acceptor (unfilled) orbitals, the energies of which indicate the strength of these stabilizing interactions.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing the change in electron density, this method identifies which atoms are most susceptible to attack, offering a more nuanced view of reactivity than MEP analysis alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to correlate the chemical structure of a series of compounds with their biological activity or other properties in a quantitative manner. jmchemsci.comnih.gov These models are instrumental in drug discovery for predicting the activity of new compounds, thereby saving significant resources in synthesis and testing. jmchemsci.com

A QSAR model is a mathematical equation of the form: Activity = f (Physicochemical Properties and/or Structural Descriptors)

For a series of compounds including this compound, a QSAR study would involve calculating various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors could include:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial charges.

Hydrophobic descriptors: Like the partition coefficient (log P).

Once calculated, these descriptors for a set of related molecules with known activities are used to build a statistical model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS). nih.gov The resulting model can then be used to predict the activity of unsynthesized compounds. While no specific QSAR models for this compound were found, the table below illustrates a hypothetical set of descriptors that would be relevant in such a study.

| Compound | Molecular Weight (g/mol) | Log P | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Isoxazole (B147169) Analog 1 | 155.2 | 1.85 | 2.1 | 10.5 |

| This compound | 161.98 | 1.98 | 1.8 | (To be predicted) |

| Isoxazole Analog 2 | 175.3 | 2.20 | 2.5 | 8.2 |

| Isoxazole Analog 3 | 148.1 | 1.60 | 1.9 | 15.1 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govekb.eg This method is crucial in drug design for understanding binding mechanisms and for virtual screening of compound libraries to identify potential drug candidates. nih.gov

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, this compound.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Each pose is assigned a score, typically representing the binding affinity (e.g., in kcal/mol). The lowest scoring poses are considered the most likely binding modes. nih.gov

Studies on related isoxazole derivatives have used docking to evaluate their potential as inhibitors for targets like cyclooxygenase (COX) enzymes or proteins from microbial pathogens. nih.gov For this compound, docking could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in a target's active site. The results are often visualized to understand the structural basis of the interaction.

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | This compound | -7.2 | Arg120, Tyr355, Val523 |

| P. gingivalis Heme Protein | 2Z3A | This compound | -6.8 | His134, His166 |

| HIV-1 Reverse Transcriptase | 1RT2 | This compound | -8.1 | Lys101, Pro236, Tyr318 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. najah.edunih.gov This analysis requires a solved single-crystal X-ray structure, which was not found for this compound in the searched literature. However, the methodology provides invaluable insights into crystal packing.

The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of the promolecule (the molecule of interest) dominates that of the procrystal (the entire crystal). najah.edunih.gov Various properties can be mapped onto this surface, with the normalized contact distance (dnorm) being particularly useful. The dnorm map uses a red-white-blue color scheme:

Red spots: Indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions like hydrogen bonds.

White areas: Represent contacts with distances approximately equal to the van der Waals radii.

Blue areas: Indicate longer contacts.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) (Illustrative) | Description |

|---|---|---|

| H···H | 45.5% | Represents the most significant contribution, common in organic crystals. |

| Br···H / H···Br | 22.1% | Highlights the role of the bromine atom in directing crystal packing. |

| O···H / H···O | 15.8% | Indicates potential weak C-H···O hydrogen bonds. |

| C···H / H···C | 9.5% | General van der Waals interactions. |

| Other | 7.1% | Includes C···C, N···H, etc. |

Hyperpolarizability Calculations for Non-Linear Optical Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are used to calculate the non-linear optical (NLO) properties of molecules. neliti.com These properties describe how a material responds to strong electromagnetic fields, such as those from a laser. The key parameters calculated are the molecular polarizability (α) and the first hyperpolarizability (β), which are related to the molecule's dipole moment and its response to an applied electric field. scribd.com

Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. neliti.com The calculation for this compound would involve:

Optimizing the molecular geometry using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Performing a frequency calculation to confirm a true energy minimum.

Calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) tensors.

The magnitude of these values can be compared to standard NLO materials like urea (B33335) to assess the potential of the compound. The presence of the electron-withdrawing bromine atom and the π-system of the isoxazole ring could contribute to its NLO properties.

| Property | Calculated Value (a.u.) | Converted Value (esu) | Method |

|---|---|---|---|

| Dipole Moment (μ) | 0.71 | 1.80 Debye | B3LYP/6-311++G(d,p) |

| Mean Polarizability (α) | 55.3 | 8.20 x 10⁻²⁴ esu | B3LYP/6-311++G(d,p) |

| First Hyperpolarizability (β) | 85.6 | 0.74 x 10⁻³⁰ esu | B3LYP/6-311++G(d,p) |

| Urea (Reference) β | ~43 | 0.37 x 10⁻³⁰ esu | (Standard reference value) |

Derivatives and Analogues of 5 Bromo 3 Methylisoxazole

Biological Activity Profiles of Brominated Isoxazole (B147169) Analogues

Other Pharmacological Activities (e.g., Antiviral, Hypoglycemic)

Beyond the more extensively studied areas of activity, derivatives and analogues of 5-bromo-3-methylisoxazole have been investigated for other potential therapeutic applications, notably in antiviral and hypoglycemic contexts. The isoxazole scaffold serves as a versatile framework in medicinal chemistry, allowing for structural modifications that can lead to a broad spectrum of biological activities. nih.govscilit.com

Antiviral Activity:

The isoxazole nucleus is a component of various compounds investigated for their antiviral properties. nih.govscilit.com Research has shown that isoxazole derivatives can exhibit activity against a range of viruses. nih.govresearchgate.net For instance, certain isoxazole-amide derivatives have been synthesized and evaluated for their antiviral efficacy. nih.gov In one study, novel isoxazole-amide derivatives incorporating an acylhydrazone moiety were developed and tested for their activity against the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov This research builds on previous findings that isoxazole derivatives can possess potent antiviral capabilities. nih.gov The versatility of the isoxazole ring allows for the synthesis of complex derivatives that can interact with various biological targets within the viral replication cycle. mdpi.com

Hypoglycemic Activity:

Derivatives containing isoxazole fragments have also been explored for their potential as antidiabetic agents. mdpi.comnih.gov The structural characteristics of the isoxazole ring can be modified to design compounds that may influence glucose metabolism. While specific studies focusing solely on this compound derivatives for hypoglycemic activity are not extensively detailed in the provided context, the broader class of isoxazole-containing compounds has been recognized for its potential in developing new therapies for diabetes. mdpi.comrsc.org The development of such compounds often involves creating biheterocyclic molecules that can act on various targets related to diabetes mellitus. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.orgnih.gov For isoxazole derivatives, SAR analyses help to identify the key structural features required for their pharmacological effects and to guide the design of more potent and selective compounds. nih.gov

Key findings from SAR studies on pharmacologically active isoxazole derivatives indicate that the nature and position of substituents on the isoxazole ring and any attached phenyl rings are critical determinants of activity. nih.govmdpi.com

Substituents on Phenyl Rings: In studies of isoxazole-amide derivatives with antiviral activity, the type and position of substituent groups on an attached phenyl ring significantly influenced their efficacy. nih.gov For example, the presence of electron-withdrawing groups on the phenyl ring has been noted to improve pharmacological activities in some cases. nih.gov

Position of Substituents on the Isoxazole Ring: The arrangement of substituents around the isoxazole core is crucial. Studies comparing different isomeric series, such as 4,5-diarylisoxazoles versus 3,4-diarylisoxazoles, have shown that the substitution pattern dramatically affects bioactivity. mdpi.comnih.gov

Role of the Isoxazole Ring: The isoxazole ring itself plays a significant role in the observed immunological and other biological activities of its derivatives. mdpi.com Its unique electronic properties and the weak nitrogen-oxygen bond, which can be a site for ring cleavage under certain conditions, make it a valuable intermediate in synthesizing functionally complex molecules. scilit.commdpi.com

Influence of Specific Functional Groups: The introduction of specific functional groups can lead to significant changes in potency. For instance, the presence of a hydroxyl group on a benzene ring attached to an isoxazole structure was found to significantly increase bioactivity in one series of compounds. nih.gov Conversely, converting this hydroxyl group to a methoxy or acetate group led to a notable decrease in activity. nih.gov

These SAR studies provide valuable insights that guide medicinal chemists in the rational design of new isoxazole-based therapeutic agents by optimizing their interaction with biological targets. drugdesign.orgdundee.ac.uk

Interactive Data Table of Pharmacological Activities

| Compound Class | Pharmacological Activity | Key Findings |

| Isoxazole-amide derivatives | Antiviral | Activity against TMV and CMV influenced by substituents on the phenyl ring. nih.gov |

| Isoxazole derivatives | Antidiabetic/Hypoglycemic | Recognized as a scaffold for developing potential antidiabetic agents. mdpi.comnih.gov |

| 4,5-diarylisoxazoles | Antimitotic | Showed greater activity compared to 3,4-diarylisoxazole isomers. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-bromo-3-methylisoxazole in academic laboratories?

- The synthesis of this compound typically involves cyclization reactions or halogenation of pre-functionalized isoxazole precursors. For example, bromination of 3-methylisoxazole derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure) is a common approach. Key intermediates and reaction conditions should be validated using NMR and mass spectrometry (MS) to confirm regioselectivity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Standard characterization includes:

- Melting Point (mp): Compare experimental values (e.g., 72–74°C for analogous brominated isoxazoles) with literature data .

- NMR Spectroscopy: Analyze H and C spectra to confirm the presence of the bromine substituent and methyl group.

- Mass Spectrometry (HRMS): Validate molecular weight (CHBrNO, ~177.99 g/mol) and isotopic patterns .

Q. What safety precautions are critical when handling this compound?

- Brominated compounds require:

- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation.

- First Aid: Immediate washing with water for skin contact and artificial respiration for inhalation exposure .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its biological activity compared to other halogenated analogs?

- Bromine enhances electrophilicity and binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies with chloro- or iodo-substituted analogs (e.g., 5-chloro-3-methylisoxazole) reveal differences in antimicrobial and anticancer activities. For example, bromine’s larger atomic radius may improve hydrophobic interactions in enzyme active sites .

Q. What methodologies are used to study structure-activity relationships (SAR) in this compound derivatives?

- Functional Group Modifications: Synthesize derivatives with varying substituents (e.g., carboxylates, aryl groups) and test their bioactivity.

- Computational Modeling: Density Functional Theory (DFT) calculations predict electronic effects, while molecular docking identifies potential binding modes.

- Biological Assays: Compare IC values in enzyme inhibition or cytotoxicity assays (e.g., against cancer cell lines) .

Q. What analytical challenges arise when resolving contradictions in spectral data for this compound?

- Discrepancies in melting points or NMR shifts may stem from impurities or polymorphic forms. Solutions include:

- Repetitive Recrystallization: To isolate pure crystalline forms.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., CHBrNO vs. contaminants).

- Cross-Validation: Compare data with structurally similar compounds (e.g., 4-bromo-3-methylisoxazole derivatives) .

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

- Potential factors include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。